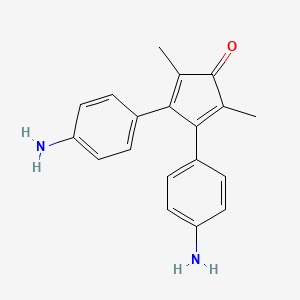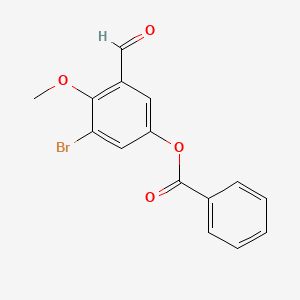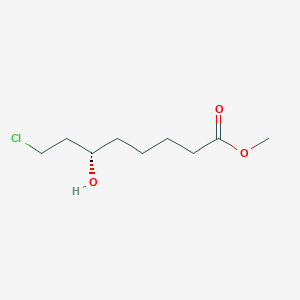
Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- is a chemical compound with the molecular formula C9H17ClO3 It is a derivative of octanoic acid, featuring a chlorine atom and a hydroxyl group on the carbon chain, along with a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- typically involves the enantioselective reduction of 8-chloro-6-hydroxyoctanoic acid, followed by esterification. The reduction process can be carried out using specific catalysts and reducing agents under controlled conditions to ensure the desired stereochemistry is achieved . The esterification step involves reacting the reduced product with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .
化学反应分析
Types of Reactions
Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of 8-chloro-6-oxooctanoic acid or 8-chloro-6-hydroxy-7-octanone.
Reduction: Formation of 8-chloro-6-hydroxy-octanol.
Substitution: Formation of compounds like 8-azido-6-hydroxy-octanoic acid methyl ester.
科学研究应用
Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
作用机制
The mechanism of action of Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
Octanoic acid, 8-chloro-6-hydroxy-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Octanoic acid, 8-chloro-6-hydroxy-: Lacks the ester functional group.
Octanoic acid, 6-hydroxy-, methyl ester: Lacks the chlorine atom.
Uniqueness
Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- is unique due to the presence of both chlorine and hydroxyl groups on the carbon chain, along with the methyl ester functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
188412-13-7 |
|---|---|
分子式 |
C9H17ClO3 |
分子量 |
208.68 g/mol |
IUPAC 名称 |
methyl (6S)-8-chloro-6-hydroxyoctanoate |
InChI |
InChI=1S/C9H17ClO3/c1-13-9(12)5-3-2-4-8(11)6-7-10/h8,11H,2-7H2,1H3/t8-/m0/s1 |
InChI 键 |
MJGRFAJZJNWXBR-QMMMGPOBSA-N |
手性 SMILES |
COC(=O)CCCC[C@@H](CCCl)O |
规范 SMILES |
COC(=O)CCCCC(CCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
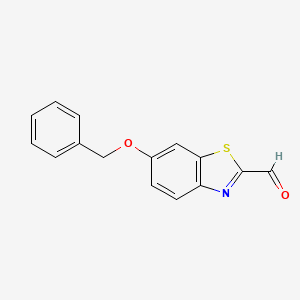
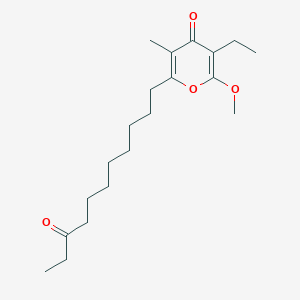
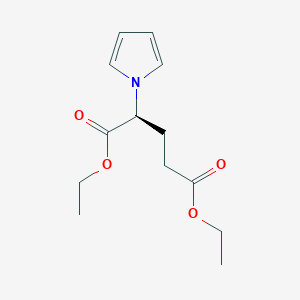
![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
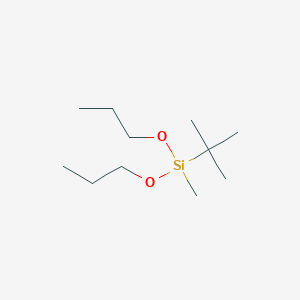
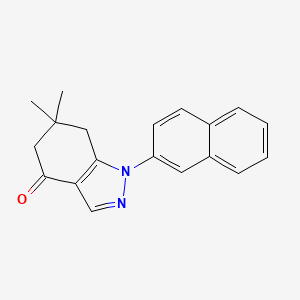
![[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid](/img/structure/B12555984.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)
![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)
